

Protocol for Assessing De Novo Lipogenesis with MK-4074

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | MK-4074 | |
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

De novo lipogenesis (DNL) is a critical metabolic pathway for the synthesis of fatty acids from non-lipid precursors. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. **MK-4074** is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, the rate-limiting enzymes in DNL.[1][2][3] This document provides a detailed protocol for assessing the inhibitory effect of **MK-4074** on DNL in various experimental models.

Mechanism of Action

MK-4074 inhibits ACC1 and ACC2, which catalyze the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial substrate for fatty acid synthesis and also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), which controls the entry of fatty acids into mitochondria for β-oxidation. By inhibiting ACC, **MK-4074** reduces the production of malonyl-CoA, thereby suppressing DNL and potentially increasing fatty acid oxidation.[4][5] However, studies have shown that this inhibition can also lead to an unexpected increase in plasma triglycerides due to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). [1][2][6][7]



Quantitative Data Summary

The following tables summarize the quantitative effects of **MK-4074** on various parameters related to de novo lipogenesis, as reported in preclinical and clinical studies.

Table 1: In Vitro Efficacy of MK-4074

| Parameter | Value | Cell Line/Enzyme | Reference |
|-------------|-------|---------------------------|-----------|
| IC50 (ACC1) | ~3 nM | Recombinant human ACC1 | [1][3] |
| IC50 (ACC2) | ~3 nM | Recombinant human ACC2 | [1][3] |

Table 2: In Vivo Efficacy of MK-4074 in Mice

| Animal Model | Dose | Effect on Hepatic DNL | Effect on Plasma Ketones | Reference |
|--------------------------------|------------------------------------|--|--|-----------|
| KKAy mice | 0.3-3 mg/kg (single oral dose) | Dose-dependent decrease (ID ₅₀ = 0.9 mg/kg) | Not reported at this dose | [1][3] |
| KKAy mice | 30 mg/kg (single oral dose) | 83% reduction at 4h, 70% at 8h, 51% at 12h | 1.5-3 fold increase for up to 8h | [1][3] |
| C57BL/6J mice on HF/HS diet | 10 or 30 mg/kg/day (4 weeks) | Significant reduction | Not reported | [3] |

Table 3: Clinical Efficacy of MK-4074 in Humans



| Study Population | Dose | Effect on Fractional DNL | Effect on Hepatic Fat | Effect on Plasma Triglyceride s | Reference |
|---------------------------------------|----------------------------|--------------------------------|--------------------------|--|-----------|
| Healthy Subjects | 140 mg (single dose) | ~96% inhibition | Not applicable | Not reported | [1] |
| Healthy Subjects | 70 mg b.i.d. (7 days) | ~91% inhibition | Not applicable | Not reported | [1] |
| Subjects with Hepatic Steatosis | 200 mg b.i.d. (4 weeks) | Lowered lipogenesis | 36% reduction | ~200% increase | [1][2][4] |

Signaling Pathway and Experimental Workflow Signaling Pathway of MK-4074 Action

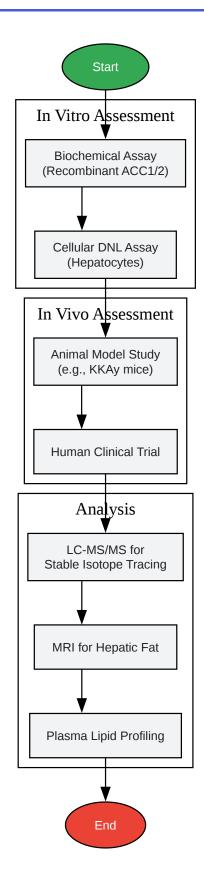


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Caption: Mechanism of action of MK-4074 in hepatocytes.

Experimental Workflow for Assessing DNL





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Caption: General experimental workflow for DNL assessment.



Experimental Protocols Biochemical Assay for ACC Inhibition

Objective: To determine the in vitro potency of MK-4074 on purified ACC1 and ACC2 enzymes.

Materials:

- Recombinant human ACC1 and ACC2 proteins
- MK-4074
- Assay buffer: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA
- Substrates: 5 mM ATP, 250 μM acetyl-CoA, 4.1 mM NaHCO₃, 0.086 mM NaH¹⁴CO₃

Procedure:

- Incubate purified ACC protein with varying concentrations of MK-4074 in the assay buffer.
- Initiate the reaction by adding the substrate mixture.
- Incubate for 40 minutes at 37°C.
- Stop the reaction and measure the incorporation of ¹⁴C from NaH¹⁴CO₃ into malonyl-CoA using a scintillation counter.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cellular De Novo Lipogenesis Assay

Objective: To measure the effect of MK-4074 on DNL in cultured hepatocytes.

Materials:

Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)



- MK-4074
- Culture medium
- [14C]-labeled acetate or [3H]-labeled water
- Scintillation fluid and counter

Procedure:

- Plate hepatocytes in 6-well dishes and allow them to adhere.
- Pre-incubate the cells with varying concentrations of MK-4074 for 1 hour.
- Add [¹⁴C]-acetate (65-260 μM) or [³H]-water to the medium and incubate for an additional 1-3 hours.[3]
- · Wash the cells with PBS and harvest.
- Extract total lipids from the cells using a chloroform/methanol (2:1) solution.
- Separate the fatty acid fraction using thin-layer chromatography or solid-phase extraction.
- Measure the radioactivity in the fatty acid fraction using a scintillation counter to determine the rate of DNL.

In Vivo Assessment of DNL in Mice

Objective: To evaluate the effect of **MK-4074** on hepatic DNL in a mouse model of metabolic disease.

Materials:

- KKAy mice (or another suitable model)
- MK-4074 formulated for oral gavage
- [¹³C]-acetate or deuterated water (D₂O) as a tracer



- Equipment for blood and tissue collection
- GC-MS or LC-MS/MS for isotope enrichment analysis

Procedure:

- Acclimate male KKAy mice to oral dosing with vehicle for 7 days.
- Administer a single oral dose of MK-4074 (e.g., 0.3-3 mg/kg) or vehicle to the mice.
- After a specified time (e.g., 1 hour post-dose), administer the stable isotope tracer.
- Collect blood and liver tissue at various time points post-tracer administration.
- Extract lipids from plasma and liver samples.
- Analyze the isotopic enrichment of newly synthesized palmitate in the triglyceride fraction using GC-MS or LC-MS/MS to calculate the fractional DNL rate.[1]

Human Studies for DNL Assessment

Objective: To assess the impact of **MK-4074** on DNL and hepatic steatosis in human subjects.

Protocol Overview:

- Subject Recruitment: Recruit healthy volunteers or patients with hepatic steatosis.
- Study Design: Employ a randomized, placebo-controlled design. For example, subjects can be randomized to receive MK-4074 (e.g., 200 mg twice daily), placebo, or an active comparator for a defined period (e.g., 4 weeks).[1]
- DNL Measurement (Stable Isotope Tracer):
 - Induce DNL with oral fructose loading.
 - Administer a stable isotope tracer, such as [13C]-acetate, via infusion.
 - Collect blood samples at baseline and at multiple time points after tracer administration.



- Isolate very-low-density lipoprotein (VLDL) from plasma.
- Measure the incorporation of ¹³C into palmitate within VLDL-triglycerides to determine the fractional DNL rate.[1]
- Hepatic Fat Measurement:
 - Assess hepatic fat content at baseline and at the end of the treatment period using magnetic resonance imaging (MRI), specifically the 3-point Dixon method.[1]
- Biochemical Analysis:
 - Measure plasma triglycerides, ketones, and other relevant metabolic parameters at baseline and throughout the study.

Conclusion

MK-4074 is a powerful tool for investigating the role of de novo lipogenesis in metabolic diseases. The protocols outlined in this document provide a comprehensive framework for assessing its efficacy from in vitro enzyme inhibition to in vivo effects in both preclinical models and human subjects. Researchers should be mindful of the observed increase in plasma triglycerides, a key translational finding associated with ACC inhibition.[1][8][9]

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